molecular formula C13H11N3O2 B2485694 3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034338-18-4

3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2485694
CAS No.: 2034338-18-4
M. Wt: 241.25
InChI Key: RALMUQQTGWQYEN-UHFFFAOYSA-N
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Description

3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It features a cyano group, a benzamide moiety, and a 5-methyl-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the 5-methyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzamide moiety: This step involves the reaction of the 5-methyl-1,2-oxazole derivative with a benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
  • 3-cyano-N-[(5-methyl-1,2-oxazol-5-yl)methyl]benzamide
  • 3-cyano-N-[(5-methyl-1,2-thiazol-4-yl)methyl]benzamide

Uniqueness

3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to its specific structural features, such as the position of the cyano group and the 5-methyl-1,2-oxazole ring

Properties

IUPAC Name

3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9-12(8-16-18-9)7-15-13(17)11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALMUQQTGWQYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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